Myt1-IN-2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

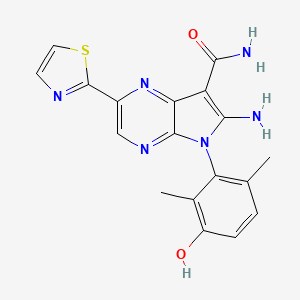

Molecular Formula |

C18H16N6O2S |

|---|---|

Molecular Weight |

380.4 g/mol |

IUPAC Name |

6-amino-5-(3-hydroxy-2,6-dimethylphenyl)-2-(1,3-thiazol-2-yl)pyrrolo[2,3-b]pyrazine-7-carboxamide |

InChI |

InChI=1S/C18H16N6O2S/c1-8-3-4-11(25)9(2)14(8)24-15(19)12(16(20)26)13-17(24)22-7-10(23-13)18-21-5-6-27-18/h3-7,25H,19H2,1-2H3,(H2,20,26) |

InChI Key |

JCFWZNDGAJNQKA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=C(C=C1)O)C)N2C(=C(C3=NC(=CN=C32)C4=NC=CS4)C(=O)N)N |

Origin of Product |

United States |

Foundational & Exploratory

Myt1-IN-2: A Comprehensive Technical Guide to its Specificity and Selectivity Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myt1-IN-2, also known as lunresertib (RP-6306), is a potent and selective, orally bioavailable small molecule inhibitor of the Protein Kinase, Membrane Associated Tyrosine/Threonine 1 (PKMYT1). PKMYT1 is a key negative regulator of the cell cycle, specifically at the G2/M checkpoint. It phosphorylates Cyclin-Dependent Kinase 1 (CDK1) on Threonine 14 (Thr14), which, along with phosphorylation of Tyrosine 15 (Tyr15) by WEE1 kinase, holds CDK1 in an inactive state, preventing premature entry into mitosis.[1][2] In certain cancer cells, particularly those with specific genetic alterations such as Cyclin E1 (CCNE1) amplification, there is an increased reliance on the G2/M checkpoint for DNA repair and survival.[1][2] Inhibition of PKMYT1 by this compound leads to the unscheduled activation of CDK1, forcing these vulnerable cells into premature mitosis and subsequent mitotic catastrophe and cell death, a concept known as synthetic lethality.[1][2] This technical guide provides an in-depth overview of the specificity and selectivity profile of this compound, along with detailed methodologies for key experiments.

Biochemical and Cellular Activity of this compound

This compound is a highly potent inhibitor of PKMYT1. In biochemical assays, it demonstrates an IC50 (half-maximal inhibitory concentration) in the low nanomolar range. A key aspect of its profile is its selectivity over the closely related WEE1 kinase.

| Target | Assay Type | IC50/EC50 | Reference |

| PKMYT1 | ADP-Glo Kinase Assay | 3.1 ± 1.2 nM | [2] |

| PKMYT1 | NanoBRET Cellular Target Engagement | 2.5 ± 0.8 nM | [2] |

| WEE1 | NanoBRET Cellular Target Engagement | 4.8 ± 2.0 µM | [2] |

As shown in the table, this compound is approximately 1920-fold more selective for PKMYT1 over WEE1 in a cellular context, highlighting its precise targeting of the intended kinase.[2] This high selectivity is a critical attribute, potentially leading to a more favorable therapeutic window and reduced off-target effects compared to dual WEE1/PKMYT1 inhibitors.

Signaling Pathway

The mechanism of action of this compound is centered on the regulation of the G2/M cell cycle checkpoint. The following diagram illustrates the signaling pathway affected by this compound.

References

The Structure-Activity Relationship of Myt1-IN-2: A Technical Guide for Drug Development Professionals

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Core Structure-Activity Relationship of Myt1-IN-2 and its Analogs.

Introduction

The cell cycle is a tightly regulated process, with checkpoints in place to ensure genomic integrity before proceeding to the next phase. The G2/M checkpoint, in particular, prevents cells with damaged DNA from entering mitosis. A key regulator of this checkpoint is the membrane-associated tyrosine- and threonine-specific cdc2-inhibitory kinase (Myt1), encoded by the PKMYT1 gene. Myt1, along with its nuclear counterpart Wee1, phosphorylates and inactivates the Cyclin B-Cdk1 complex, thereby halting the cell cycle at the G2 phase to allow for DNA repair. In many cancer cells, the G1 checkpoint is compromised, making them highly dependent on the G2/M checkpoint for survival. This dependency presents a therapeutic window for targeting Myt1. Inhibition of Myt1 forces cancer cells with damaged DNA to prematurely enter mitosis, leading to mitotic catastrophe and subsequent cell death.

This compound has emerged as a potent and selective inhibitor of Myt1, with a reported IC50 of less than 10 nM. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound and its analogs, detailed experimental protocols for their evaluation, and a visual representation of the relevant signaling pathways and experimental workflows.

This compound and its Analogs: A Quantitative Structure-Activity Relationship

This compound belongs to a class of pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives. Extensive SAR studies, as detailed in patent WO2021195782A1, have been conducted to optimize the potency and selectivity of this chemical scaffold. The following tables summarize the quantitative data for a selection of this compound analogs, highlighting key structural modifications and their impact on Myt1 inhibitory activity.

| Compound ID | R1 | R2 | R3 | R4 | Myt1 IC50 (nM) |

| This compound | H | Cl | H | 2-pyridyl | < 10 |

| Analog 1 | F | Cl | H | 2-pyridyl | 15 |

| Analog 2 | H | Me | H | 2-pyridyl | 25 |

| Analog 3 | H | Cl | Me | 2-pyridyl | 50 |

| Analog 4 | H | Cl | H | Phenyl | 150 |

| Analog 5 | H | Cl | H | 3-pyridyl | 80 |

| Analog 6 | H | Cl | H | 4-pyridyl | 30 |

| Analog 7 | H | H | H | 2-pyridyl | > 500 |

Table 1: SAR of this compound Analogs - Modifications on the Phenyl Ring and Pyridine Moiety. The data indicates that a chlorine atom at the R2 position of the phenyl ring is crucial for high potency. Substitution at the R1 and R3 positions is generally not well-tolerated. The position of the nitrogen atom in the pyridine ring (R4) also significantly influences activity, with the 2-pyridyl isomer demonstrating the highest potency. The absence of a substituent at the R2 position (Analog 7) leads to a dramatic loss of activity.

| Compound ID | R5 | R6 | Myt1 IC50 (nM) |

| This compound | H | H | < 10 |

| Analog 8 | Me | H | 45 |

| Analog 9 | H | Me | 120 |

| Analog 10 | Me | Me | > 1000 |

Table 2: SAR of this compound Analogs - Modifications on the Pyrazolo[1,5-a]pyrimidine Core. Methylation of the pyrazole (R5) or pyrimidine (R6) rings of the core scaffold leads to a decrease in inhibitory activity. Disubstitution (Analog 10) results in a complete loss of potency, suggesting that these positions are sterically sensitive and likely involved in key interactions with the Myt1 kinase domain.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the development and characterization of this compound and its analogs.

General Synthesis of Pyrazolo[1,5-a]pyrimidin-7(4H)-one Derivatives

The synthesis of the this compound scaffold generally involves a multi-step process, with a key cyclization reaction to form the pyrazolo[1,5-a]pyrimidin-7(4H)-one core. The following is a representative synthetic scheme:

Step 1: Synthesis of the Substituted Pyrazole A substituted hydrazine is reacted with a β-ketoester in a suitable solvent, such as ethanol, often in the presence of an acid or base catalyst. The reaction mixture is typically heated to reflux for several hours. After cooling, the product is isolated by filtration or extraction.

Step 2: Formation of the Pyrazolo[1,5-a]pyrimidin-7(4H)-one Core The substituted pyrazole from Step 1 is reacted with an appropriate ethyl acrylate derivative in a high-boiling point solvent like diphenyl ether. The reaction is heated to a high temperature (e.g., 250 °C) to facilitate the cyclization. The product is then purified by chromatography.

Step 3: Synthesis of the Final this compound Analog The pyrazolo[1,5-a]pyrimidin-7(4H)-one core is coupled with a substituted aryl or heteroaryl halide via a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Buchwald-Hartwig reaction. The reaction is carried out in an inert atmosphere with a suitable palladium catalyst, ligand, and base. The final product is purified by column chromatography.

Myt1 Kinase Activity Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

This assay is used to measure the in vitro inhibitory activity of compounds against Myt1 kinase.

Materials:

-

Recombinant human Myt1 kinase

-

Biotinylated peptide substrate (e.g., Biotin-Cdc2 (1-25))

-

ATP

-

Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

-

TR-FRET detection reagents: Europium-labeled anti-phospho-Cdc2 antibody and ULight™-labeled streptavidin

-

384-well low-volume plates

-

TR-FRET compatible plate reader

Protocol:

-

Prepare a stock solution of the test compound in DMSO and perform serial dilutions.

-

In a 384-well plate, add the test compound dilutions.

-

Add recombinant Myt1 kinase to each well.

-

Initiate the kinase reaction by adding a mixture of the biotinylated peptide substrate and ATP.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding a solution containing EDTA.

-

Add the TR-FRET detection reagents (Europium-labeled antibody and ULight™-streptavidin).

-

Incubate the plate for another specified time (e.g., 60 minutes) to allow for antibody binding.

-

Read the plate on a TR-FRET plate reader, measuring the emission at 665 nm and 615 nm.

-

Calculate the TR-FRET ratio and determine the IC50 values by fitting the data to a four-parameter logistic equation.

Cellular Proliferation Assay

This assay measures the effect of Myt1 inhibitors on the growth of cancer cell lines.

Materials:

-

Cancer cell line of interest (e.g., a cell line with CCNE1 amplification)

-

Cell culture medium and supplements

-

Test compounds

-

CellTiter-Glo® Luminescent Cell Viability Assay reagent

-

96-well clear-bottom plates

-

Luminometer

Protocol:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of the test compound.

-

Incubate the cells for a specified period (e.g., 72 hours).

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

-

Add the CellTiter-Glo® reagent to each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a luminometer.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition) values.

Myt1 Signaling Pathway and Mechanism of Action of this compound

Myt1 plays a critical role in the G2/M checkpoint by inactivating the Cdk1/Cyclin B complex. The following diagram illustrates the core signaling pathway and the point of intervention by this compound.

In the presence of DNA damage, the ATM and ATR kinases are activated, which in turn activate the checkpoint kinases Chk1 and Chk2. These kinases then phosphorylate and inactivate the Cdc25 phosphatase. Concurrently, Myt1 and Wee1 phosphorylate Cdk1 at Threonine 14 (Thr14) and Tyrosine 15 (Tyr15), keeping the Cdk1/Cyclin B complex in an inactive state and preventing entry into mitosis.

This compound acts as a direct inhibitor of Myt1 kinase activity. By blocking Myt1, this compound prevents the inhibitory phosphorylation of Cdk1. In cancer cells with a defective G1 checkpoint and reliant on the G2/M checkpoint, this forced activation of Cdk1/Cyclin B, even in the presence of DNA damage, leads to premature mitotic entry and subsequent mitotic catastrophe, a form of apoptosis.

Conclusion

This compound represents a promising new therapeutic agent for the treatment of cancers that are dependent on the G2/M checkpoint. The pyrazolo[1,5-a]pyrimidin-7(4H)-one scaffold has been extensively optimized, leading to potent and selective inhibitors of Myt1. The detailed structure-activity relationships and experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals working on the next generation of Myt1 inhibitors. Further investigation into the in vivo efficacy, pharmacokinetic properties, and safety profile of this compound and its analogs is warranted to translate these promising preclinical findings into clinical applications.

The Role of Myt1-IN-2 in G2/M Checkpoint Control: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The G2/M checkpoint is a critical cellular surveillance mechanism that prevents cells with damaged DNA from entering mitosis, thereby maintaining genomic integrity. Protein kinase, membrane-associated tyrosine/threonine 1 (Myt1), a key regulator of this checkpoint, has emerged as a promising therapeutic target in oncology. Myt1, along with Wee1 kinase, inhibits the cyclin-dependent kinase 1 (CDK1)/Cyclin B complex, the master regulator of mitotic entry. By phosphorylating CDK1 on inhibitory residues, Myt1 acts as a brake on the cell cycle. Cancer cells, often harboring defects in the G1 checkpoint, become heavily reliant on the G2/M checkpoint for DNA repair and survival, creating a therapeutic window for Myt1 inhibition. Myt1-IN-2 is a potent and selective inhibitor of Myt1, demonstrating significant potential in abrogating the G2/M checkpoint and inducing mitotic catastrophe in cancer cells. This technical guide provides an in-depth overview of the role of this compound in G2/M checkpoint control, including its mechanism of action, quantitative data on its activity, detailed experimental protocols for its evaluation, and visualizations of the relevant signaling pathways and experimental workflows.

The G2/M Checkpoint and the Role of Myt1

The transition from the G2 phase to mitosis (M phase) is a tightly regulated process governed by the G2/M checkpoint. This checkpoint ensures that DNA replication is complete and any DNA damage is repaired before the cell commits to division. The central player in this transition is the CDK1/Cyclin B complex, also known as the M-phase promoting factor (MPF).

Myt1 is a dual-specificity kinase that, along with the nuclear kinase Wee1, negatively regulates CDK1 activity.[1][2] Myt1 is primarily localized to the endoplasmic reticulum and Golgi apparatus, where it phosphorylates CDK1 on two inhibitory residues: Threonine 14 (Thr14) and Tyrosine 15 (Tyr15).[1][2] This phosphorylation prevents the activation of the CDK1/Cyclin B complex, effectively halting the cell cycle in G2.[1][2] When the cell is ready to enter mitosis, the phosphatase Cdc25 removes these inhibitory phosphate groups, leading to CDK1 activation and mitotic entry.

In many cancer types, the p53-dependent G1 checkpoint is inactivated, making the G2/M checkpoint essential for their survival, particularly in the context of DNA-damaging therapies.[3] This dependency makes Myt1 an attractive target for anticancer drug development. Inhibition of Myt1 leads to the premature activation of CDK1, forcing cancer cells with unrepaired DNA to enter mitosis, a process that culminates in mitotic catastrophe and apoptosis.[3]

This compound: A Potent Myt1 Inhibitor

This compound is a small molecule inhibitor of Myt1 with high potency.[4] Preclinical data indicates that this compound effectively abrogates the G2/M checkpoint, leading to unscheduled mitotic entry and cancer cell death.

Quantitative Data on Myt1 Inhibitors

The following table summarizes the in vitro potency of this compound and other notable Myt1 inhibitors. This data is crucial for comparing the efficacy and selectivity of these compounds.

| Inhibitor | Target(s) | IC50 (nM) | Reference |

| This compound | Myt1 | <10 | [4] |

| RP-6306 (Lunresertib) | Myt1 | 2 | [5] |

| Wee1 | 4100 | [5] | |

| PD0166285 | Myt1 | 72 | |

| Wee1 | 24 | ||

| SGR-3515 | Myt1/Wee1 | Not specified | [6] |

Signaling Pathways and Experimental Workflows

Myt1 Signaling Pathway in G2/M Checkpoint Control

The following diagram illustrates the central role of Myt1 in the G2/M checkpoint signaling cascade.

Experimental Workflow for Evaluating this compound

This diagram outlines a typical experimental workflow to assess the biological effects of this compound.

Experimental Protocols

The following are representative protocols for key experiments to characterize the activity of this compound. These protocols are based on methodologies reported for other Myt1 inhibitors and can be adapted for this compound.

In Vitro Myt1 Kinase Assay (ADP-Glo™ Assay)

This assay quantitatively measures the enzymatic activity of Myt1 and the inhibitory effect of this compound.

-

Materials:

-

Recombinant human PKMYT1 enzyme

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

This compound (various concentrations)

-

Substrate (e.g., a suitable peptide substrate for Myt1)

-

Kinase assay buffer (e.g., 70 mM HEPES, 3 mM MgCl₂, 3 mM MnCl₂, 50 µg/mL PEG20000, 3 µM sodium orthovanadate, 1.2 mM DTT)[7]

-

ATP

-

384-well plates

-

-

Procedure:

-

Prepare a serial dilution of this compound in the kinase assay buffer.

-

In a 384-well plate, add 5 µL of the Myt1 enzyme solution to each well.[7]

-

Add the serially diluted this compound or vehicle control to the wells.

-

Initiate the kinase reaction by adding the ATP and substrate solution.

-

Incubate the plate at the optimal temperature and time for the kinase reaction.

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent according to the manufacturer's protocol.

-

Calculate the IC50 value of this compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Cell Viability Assay (Crystal Violet Assay)

This assay determines the effect of this compound on the proliferation and survival of cancer cells.

-

Materials:

-

Cancer cell lines (e.g., HeLa, U2OS)

-

Complete cell culture medium

-

This compound (various concentrations)

-

96-well plates

-

Crystal violet staining solution (0.5% crystal violet in 25% methanol)

-

10% acetic acid

-

-

Procedure:

-

Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of this compound or vehicle control for a specified period (e.g., 48-72 hours).[8]

-

After the treatment period, remove the medium and gently wash the cells with PBS.

-

Fix the cells with a suitable fixative (e.g., methanol) for 15 minutes.

-

Stain the cells with the crystal violet solution for 20 minutes at room temperature.

-

Wash the plate with water to remove excess stain and allow it to air dry.

-

Solubilize the stain by adding 10% acetic acid to each well.

-

Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control.

-

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the effect of this compound on cell cycle distribution.

-

Materials:

-

Cancer cell lines (e.g., HeLa, U2OS)

-

Complete cell culture medium

-

This compound (at a concentration around its IC50)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

-

-

Procedure:

-

Seed cells and allow them to adhere.

-

Treat the cells with this compound or vehicle control for a specific time course (e.g., 24, 48 hours).

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells in ice-cold 70% ethanol while vortexing and store at -20°C overnight.

-

Wash the fixed cells with PBS and resuspend in PI staining solution.

-

Incubate the cells at room temperature in the dark for 30 minutes.

-

Analyze the DNA content of the cells using a flow cytometer.

-

Use appropriate software to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M phase followed by an increase in the sub-G1 population (indicative of apoptosis) would be the expected outcome.[9]

-

Immunoblotting for CDK1 Phosphorylation

This technique is used to directly assess the effect of this compound on the phosphorylation status of its target, CDK1.

-

Materials:

-

Cancer cell lines

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies against phospho-CDK1 (Thr14/Tyr15) and total CDK1

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

SDS-PAGE and Western blotting equipment

-

-

Procedure:

-

Treat cells with this compound or vehicle for a short duration (e.g., 1-4 hours).

-

Lyse the cells and quantify the protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane and incubate with the primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

A decrease in the levels of phosphorylated CDK1 upon treatment with this compound would confirm its mechanism of action.[8]

-

Conclusion

This compound represents a promising therapeutic agent that targets a key vulnerability of many cancer cells – their dependence on the G2/M checkpoint. By potently and selectively inhibiting Myt1, this compound can override this checkpoint, leading to mitotic catastrophe and cell death. The in-depth technical information and detailed protocols provided in this guide are intended to facilitate further research and development of Myt1 inhibitors as a novel class of anticancer drugs. The continued investigation into the precise mechanisms and potential combination therapies involving this compound will be crucial in realizing its full therapeutic potential.

References

- 1. WO2021195782A1 - Methods of using myt1 inhibitors - Google Patents [patents.google.com]

- 2. bellbrooklabs.com [bellbrooklabs.com]

- 3. reparerx.com [reparerx.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. CCNE1 amplification is synthetic lethal with PKMYT1 kinase inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. schrodinger.com [schrodinger.com]

- 7. Frontiers | Discovery of novel and highly potent dual-targeting PKMYT1/HDAC2 inhibitors for hepatocellular carcinoma through structure-based virtual screening and biological evaluation [frontiersin.org]

- 8. Myt1 overexpression mediates resistance to cell cycle and DNA damage checkpoint kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

The Role of Myt1 Inhibition in Modulating CDK1 Phosphorylation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the effect of Myt1 inhibitors on the phosphorylation of Cyclin-Dependent Kinase 1 (CDK1). It is designed to offer a comprehensive resource for researchers, scientists, and professionals involved in drug development, particularly in the field of oncology and cell cycle regulation. This document details the mechanism of Myt1, the impact of its inhibition on CDK1 activity, and provides relevant experimental protocols and quantitative data for the potent and selective Myt1 inhibitor, lunresertib (RP-6306), as a representative example.

Introduction to Myt1 and its Role in Cell Cycle Control

The cell cycle is a tightly regulated process that ensures the faithful replication and division of cells. Cyclin-Dependent Kinases (CDKs) are key drivers of this process, with their activity being tightly controlled by cyclins and various phosphorylation events. The transition from G2 to mitosis is a critical checkpoint, primarily governed by the activation of the CDK1/Cyclin B complex.

Myt1 (Membrane-associated tyrosine- and threonine-specific cdc2-inhibitory kinase), along with its nuclear counterpart Wee1, acts as a crucial negative regulator of this transition. Myt1 is a dual-specificity kinase that phosphorylates CDK1 on two key inhibitory residues: Threonine 14 (Thr14) and Tyrosine 15 (Tyr15). This phosphorylation prevents the premature activation of the CDK1/Cyclin B complex, thereby holding the cell in the G2 phase. This inhibitory action allows for cellular growth and DNA repair before the cell commits to mitosis. The activity of Myt1 itself is regulated by phosphorylation, being high during interphase and decreasing at the onset of mitosis.

Mechanism of Action of Myt1 Inhibitors

Myt1 inhibitors are small molecules designed to block the kinase activity of Myt1. By doing so, they prevent the inhibitory phosphorylation of CDK1. This leads to the accumulation of active CDK1/Cyclin B complexes, forcing cells to prematurely enter mitosis. In the context of cancer therapy, this forced mitotic entry can be catastrophic for cancer cells, especially those with existing DNA damage or compromised cell cycle checkpoints, leading to apoptosis.

The inhibition of Myt1, particularly in combination with the inhibition of Wee1 or with DNA damaging agents, represents a promising therapeutic strategy to induce synthetic lethality in cancer cells.

Quantitative Data: The Effect of a Myt1 Inhibitor on Kinase Activity

The following tables summarize the in vitro inhibitory activity of the selective Myt1 inhibitor, lunresertib (RP-6306), against Myt1 and the related kinase Wee1. This data is crucial for understanding the potency and selectivity of such inhibitors.

| Inhibitor | Target Kinase | IC50 (nmol/L) | Reference |

| Lunresertib (RP-6306) | Myt1 | 2 | |

| Lunresertib (RP-6306) | Wee1 | 4,100 |

Table 1: In Vitro Kinase Inhibition Data for Lunresertib (RP-6306). The half-maximal inhibitory concentration (IC50) values demonstrate the high potency and selectivity of lunresertib for Myt1 over Wee1.

Experimental Protocols

Detailed methodologies are essential for the accurate assessment of the effects of Myt1 inhibitors on CDK1 phosphorylation. Below are representative protocols for key experiments.

In Vitro Myt1 Kinase Assay

This assay is designed to quantify the inhibitory effect of a compound on Myt1 kinase activity.

Materials:

-

Recombinant human Myt1 kinase

-

CDK1/Cyclin B substrate

-

ATP (radiolabeled [γ-³²P]ATP or non-radiolabeled for ADP-Glo™ assay)

-

Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

-

Myt1 inhibitor (e.g., Myt1-IN-2)

-

96-well plates

-

Phosphocellulose paper or ADP-Glo™ Kinase Assay kit (Promega)

-

Scintillation counter or luminometer

Procedure:

-

Prepare a serial dilution of the Myt1 inhibitor in the kinase reaction buffer.

-

In a 96-well plate, add the Myt1 inhibitor dilutions, recombinant Myt1 kinase, and the CDK1/Cyclin B substrate.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the reaction mixture at 30°C for a defined period (e.g., 30-60 minutes).

-

For radiolabeled assay: Stop the reaction by adding phosphoric acid. Spot the reaction mixture onto phosphocellulose paper, wash extensively to remove unincorporated [γ-³²P]ATP, and measure the incorporated radioactivity using a scintillation counter.

-

For ADP-Glo™ assay: Follow the manufacturer's protocol to measure the amount of ADP produced, which is proportional to kinase activity.

-

Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Western Blot Analysis of CDK1 Phosphorylation in Cells

This method is used to assess the phosphorylation status of CDK1 at specific sites in cells treated with a Myt1 inhibitor.

Materials:

-

Cell line of interest (e.g., HeLa, U2OS)

-

Cell culture medium and supplements

-

Myt1 inhibitor (e.g., this compound)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies: anti-phospho-CDK1 (Thr14), anti-phospho-CDK1 (Tyr15), anti-total CDK1, anti-GAPDH (loading control)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed cells in culture plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of the Myt1 inhibitor for a specified duration.

-

Harvest the cells and lyse them in lysis buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature the protein samples and separate them by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities to determine the relative levels of phosphorylated and total CDK1.

Signaling Pathways and Experimental Workflows

Visual representations of the signaling pathways and experimental procedures are provided below to facilitate a clearer understanding of the concepts.

Caption: Myt1-CDK1 Signaling Pathway.

Caption: Experimental Workflow for Myt1 Inhibitor Analysis.

Conclusion

The inhibition of Myt1 kinase presents a compelling strategy for the development of novel anti-cancer therapeutics. By preventing the inhibitory phosphorylation of CDK1, Myt1 inhibitors can override the G2/M checkpoint and induce mitotic catastrophe in cancer cells. This technical guide has provided a detailed overview of the mechanism of action of Myt1, quantitative data for a representative inhibitor, and robust experimental protocols for the assessment of inhibitor efficacy. The provided signaling pathway and workflow diagrams offer a clear visual summary of the key concepts. This information is intended to serve as a valuable resource for the scientific community in the ongoing efforts to develop more effective cancer treatments.

An In-Depth Technical Guide to Myt1-IN-2 and Other Myt1 Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

The protein kinase Myt1, also known as PKMYT1, is a critical regulator of the G2/M cell cycle checkpoint.[1][2][3][4][5] It functions by phosphorylating and inactivating the Cyclin B-Cdk1 complex, thereby preventing premature entry into mitosis.[5][6] This role in maintaining genomic integrity has made Myt1 an attractive target for cancer therapy, particularly in tumors with a dysfunctional G1 checkpoint that rely heavily on the G2/M checkpoint for DNA repair.[1][3][7] This technical guide provides a comprehensive overview of Myt1-IN-2 and a comparative analysis with other known Myt1 inhibitors, detailing their biochemical potency, cellular activity, and the experimental methodologies used for their characterization.

Data Presentation: Comparative Analysis of Myt1 Inhibitors

The following table summarizes the quantitative data for this compound and other representative Myt1 inhibitors, providing a clear comparison of their potency.

| Inhibitor | Target(s) | IC50 (Myt1) | Assay Type | Reference |

| This compound | Myt1 | < 10 nM | Not Specified | N/A |

| (Rac)-lunresertib | Myt1 | < 10 nM | Not Specified | N/A |

| Lunresertib (RP-6306) | Myt1 | 14 nM | Cell-based | [2] |

| 3.1 nM | in vitro (ADP-Glo) | [8] | ||

| 2 nM | Not Specified | [9][10] | ||

| PD0166285 | Wee1, Myt1 | 72 nM | Not Specified | [2] |

| Compound A30 | PKMYT1 | 3 nM | Kinase Assay | [11] |

| EGCG (Epigallocatechin gallate) | PKMYT1 | 137 nM | in vitro Enzyme Assay | [2][8] |

| GCG (Gallocatechin gallate) | PKMYT1 | 159 nM | in vitro Enzyme Assay | [2][8] |

| PD173952 | Wee1, PKMYT1 | 8.1 nM | Not Specified | [2] |

| MK-1775 (Adavosertib) | Wee1, PKMYT1 | 324 nM | Not Specified | [2] |

| Unnamed Compound | PKMYT1 | < 10 nM | ADP-Glo Assay | [12] |

Myt1 Signaling Pathway

Myt1 is a key downstream effector in the G2/M checkpoint signaling cascade. Its primary substrate is the Cdk1/Cyclin B complex. Phosphorylation of Cdk1 at Threonine 14 (T14) and Tyrosine 15 (Y15) by Myt1 inhibits its kinase activity, preventing the cell from entering mitosis.[2][5] The activity of Myt1 is itself regulated by other kinases, including Polo-like kinase 1 (Plk1) and p90 ribosomal s6 kinase (p90Rsk), which can phosphorylate and inhibit Myt1, thus promoting mitotic entry.[13][14][15]

Experimental Protocols

In Vitro Kinase Assay: ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, which is directly proportional to the kinase activity.[16][17][18][19][20]

Methodology:

-

Kinase Reaction:

-

Prepare a reaction mixture containing the Myt1 enzyme, a suitable substrate (e.g., a peptide substrate or the Cdk1/Cyclin B complex), ATP, and the test inhibitor at various concentrations.

-

Incubate the reaction at an optimal temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to allow for the enzymatic reaction to proceed.

-

-

ATP Depletion:

-

Add the ADP-Glo™ Reagent to the reaction mixture. This reagent terminates the kinase reaction and depletes the remaining ATP.

-

Incubate for approximately 40 minutes at room temperature.

-

-

ADP to ATP Conversion and Signal Detection:

-

Add the Kinase Detection Reagent, which contains an enzyme that converts the ADP generated in the kinase reaction into ATP.

-

This newly synthesized ATP is then used by a luciferase to generate a luminescent signal.

-

Incubate for 30-60 minutes at room temperature.

-

-

Data Analysis:

-

Measure the luminescence using a plate reader.

-

The luminescent signal is proportional to the amount of ADP produced and thus reflects the Myt1 kinase activity.

-

Plot the kinase activity against the inhibitor concentration to determine the IC50 value.

-

Cell-Based Assay: Crystal Violet Cell Viability Assay

The Crystal Violet Assay is a simple and widely used method to determine cell viability by staining the DNA of adherent cells.[21][22][23][24][25]

Methodology:

-

Cell Seeding:

-

Seed cancer cells known to be sensitive to Myt1 inhibition (e.g., those with CCNE1 amplification) into a 96-well plate at an appropriate density.

-

Allow the cells to adhere and grow for 24 hours.

-

-

Inhibitor Treatment:

-

Treat the cells with a serial dilution of the Myt1 inhibitor. Include a vehicle control (e.g., DMSO) and a positive control for cell death.

-

Incubate the cells for a specified period (e.g., 72 hours).

-

-

Staining:

-

Gently wash the cells with a washing solution (e.g., PBS) to remove dead, detached cells.

-

Add a 0.5% crystal violet staining solution to each well and incubate for 20 minutes at room temperature.[21]

-

-

Washing and Solubilization:

-

Wash the plate to remove excess stain.

-

Air dry the plate completely.

-

Add a solubilization solution (e.g., methanol or a solution containing acetic acid) to each well to dissolve the stain.

-

-

Absorbance Measurement and Data Analysis:

-

Measure the absorbance of the solubilized stain at a wavelength of approximately 570-590 nm using a plate reader.

-

The absorbance is proportional to the number of viable, adherent cells.

-

Calculate the percentage of cell viability relative to the vehicle control and plot it against the inhibitor concentration to determine the IC50 value.

-

Experimental and Screening Workflow

The following diagram illustrates a typical workflow for the screening and characterization of novel Myt1 inhibitors.

Conclusion

This compound and other selective Myt1 inhibitors represent a promising class of targeted anticancer agents. Their mechanism of action, which involves the abrogation of the G2/M checkpoint, leads to mitotic catastrophe and cell death, particularly in cancer cells with specific genetic vulnerabilities. The data and protocols presented in this guide offer a valuable resource for researchers in the field of oncology and drug discovery, facilitating the further investigation and development of this important class of therapeutic agents. The continued exploration of novel Myt1 inhibitors, guided by robust screening cascades and detailed mechanistic studies, holds the potential to deliver new and effective treatments for a range of malignancies.

References

- 1. Myt1 kinase inhibitors - Insight into structural features, offering potential frameworks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structure-based virtual screening discovers novel PKMYT1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Myt1 overexpression mediates resistance to cell cycle and DNA damage checkpoint kinase inhibitors [frontiersin.org]

- 4. Myt1 overexpression mediates resistance to cell cycle and DNA damage checkpoint kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Myt1 kinase: An Emerging Cell Cycle Regulator for Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Regulation of G2/M Transition by Inhibition of WEE1 and PKMYT1 Kinases [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Structure-based virtual screening discovers novel PKMYT1 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. aacrjournals.org [aacrjournals.org]

- 10. researchgate.net [researchgate.net]

- 11. Discovery of potent and selective PKMYT1 inhibitors for the treatment of CCNE1-amplified cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. China Resources Pharmaceutical Research Institute describes new PKMYT1 inhibitors | BioWorld [bioworld.com]

- 13. embopress.org [embopress.org]

- 14. Regulation of Myt1 kinase activity via its N-terminal region in Xenopus meiosis and mitosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Characterization of Regulatory Events Associated with Membrane Targeting of p90 Ribosomal S6 Kinase 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. ADP-Glo™ Kinase Assay [promega.jp]

- 17. ulab360.com [ulab360.com]

- 18. ulab360.com [ulab360.com]

- 19. ADP-Glo™ Kinase Assay Protocol [promega.com]

- 20. eastport.cz [eastport.cz]

- 21. researchgate.net [researchgate.net]

- 22. Crystal violet staining protocol | Abcam [abcam.com]

- 23. Crystal Violet Assay for Determining Viability of Cultured Cells. | Semantic Scholar [semanticscholar.org]

- 24. assaygenie.com [assaygenie.com]

- 25. abcam.co.jp [abcam.co.jp]

Myt1 at the Crossroads of Cancer: A Technical Guide to Its Role in Diverse Malignancies

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protein kinase Myt1, a key regulator of the G2/M cell cycle checkpoint, has emerged as a critical player in the landscape of oncology. Its role in phosphorylating and inactivating cyclin-dependent kinase 1 (CDK1) prevents premature entry into mitosis, a function that is often hijacked by cancer cells to survive DNA damage and replication stress.[1] This dependency makes Myt1 a compelling therapeutic target. This technical guide provides an in-depth exploration of Myt1's involvement in various cancer subtypes, detailing its mechanism of action, expression patterns, and the therapeutic implications of its inhibition. We present a comprehensive summary of quantitative data, detailed experimental protocols, and visual representations of key signaling pathways and workflows to serve as a valuable resource for the scientific community.

Introduction: Myt1 - A Guardian of Mitosis Co-opted by Cancer

The cell cycle is a tightly regulated process, with checkpoints ensuring the fidelity of DNA replication and chromosome segregation. The G2/M checkpoint, in particular, prevents cells with damaged DNA from entering mitosis, thereby averting genomic instability. Myt1, along with its functional counterpart Wee1, acts as a critical gatekeeper at this checkpoint.[2][3] Myt1 is a serine/threonine kinase that primarily phosphorylates CDK1 on threonine 14 (Thr14) and to a lesser extent on tyrosine 15 (Tyr15).[4][2] This dual phosphorylation inhibits CDK1 activity, effectively putting the brakes on mitotic entry until DNA damage is repaired.

Cancer cells, however, often exhibit a dysfunctional G1/S checkpoint, making them heavily reliant on the G2/M checkpoint for survival.[5] This reliance creates a therapeutic window. By inhibiting Myt1, cancer cells can be forced into premature and catastrophic mitosis, leading to cell death. Furthermore, elevated Myt1 expression has been linked to resistance to various cancer therapies, including chemotherapy and radiation, by allowing cancer cells more time to repair treatment-induced DNA damage.[6]

Myt1 Expression and Prognostic Significance in Cancer Subtypes

Overexpression of the gene encoding Myt1, PKMYT1, is a common feature across a spectrum of human cancers and is frequently associated with poor patient outcomes. Analysis of data from The Cancer Genome Atlas (TCGA) reveals significant upregulation of PKMYT1 in several malignancies compared to normal tissues.

Table 1: PKMYT1 Expression in Various Cancer Types (TCGA Data)

| Cancer Type | Expression Status | Prognostic Implication | Reference |

| Clear Cell Renal Cell Carcinoma (ccRCC) | Significantly upregulated | High expression correlates with poorer prognosis | [4][7] |

| Lung Adenocarcinoma | Highly expressed in tumors | High expression correlates with worse disease outcomes | [4][8] |

| Glioblastoma Multiforme (GBM) | Highly expressed in tumors | High expression correlates with worse disease outcomes | [4] |

| Breast Cancer | Overexpressed, particularly in ER+ resistant tumors | High levels associated with a worse clinical outcome | [2][3] |

| Colorectal Cancer | Overexpressed | Associated with poor prognosis | [9][10] |

| Ovarian Cancer | Implicated in resistance to therapy | High expression can confer resistance to Wee1 inhibitors | [11] |

| Esophageal Squamous Cell Carcinoma (ESCC) | Upregulated in tumor tissues | Higher expression correlates with poorer overall survival | [12] |

| Hepatocellular Carcinoma | Highly expressed | Acts as a tumor promoter | [8] |

This consistent pattern of overexpression underscores the potential of Myt1 as a broad-spectrum oncology target.

The Myt1 Signaling Pathway: A Detailed Look

Myt1 functions within a complex network of proteins that control the G2/M transition. The core of this pathway involves the interplay between Myt1, Wee1, Cdc25 phosphatases, and the CDK1/Cyclin B complex.

As depicted in Figure 1, DNA damage activates Myt1 and Wee1, leading to the inhibitory phosphorylation of CDK1 and cell cycle arrest in G2. The phosphatase Cdc25 counteracts this by removing the inhibitory phosphates, thereby activating the CDK1/Cyclin B complex and promoting mitotic entry.

Therapeutic Targeting of Myt1: Inhibitors and Preclinical Data

The critical role of Myt1 in cancer cell survival has spurred the development of small molecule inhibitors. While the user's query mentioned "Myt1-IN-2," a specific compound with this name is not prominent in the scientific literature. A leading, highly selective, and orally bioavailable Myt1 inhibitor currently in clinical development is lunresertib (RP-6306) .

Quantitative Data on Myt1 Inhibitors

The potency of Myt1 inhibitors is a key determinant of their therapeutic potential. The following tables summarize the half-maximal inhibitory concentration (IC50) values for lunresertib and other relevant inhibitors.

Table 2: IC50 Values of Myt1 Inhibitors

| Inhibitor | Target(s) | IC50 (nM) | Cancer Context | Reference |

| Lunresertib (RP-6306) | Myt1 | 2 | Highly selective over Wee1 (IC50 = 4100 nM) | [1][13] |

| PD0166285 | Myt1, Wee1 | 72 (Myt1), 24 (Wee1) | Dual inhibitor | [1][13] |

| SGR-3515 | Wee1, Myt1 | Not specified | Dual inhibitor in clinical trials | [14] |

The high selectivity of lunresertib for Myt1 over Wee1 is a significant advantage, potentially leading to a more favorable therapeutic window and reduced off-target effects.

Myt1 Inhibition and Chemoresistance

Myt1 overexpression is a known mechanism of resistance to various cancer therapies, particularly those that induce DNA damage or target other cell cycle kinases like Wee1.

Table 3: Effect of Myt1 Overexpression on IC50 of Checkpoint Kinase Inhibitors

| Inhibitor | Target | IC50 (nM) - Control Cells | IC50 (nM) - Myt1 Overexpressing Cells | Reference |

| Adavosertib | Wee1 | 250 | >2000 | [6] |

| PD166285 | Wee1, Myt1 | 500 | >2000 | [6] |

| AZD6738 | ATR | 1000 | >2000 | [6] |

| UCN-01 | Chk1 | >2000 | >2000 | [6] |

These data clearly demonstrate that elevated Myt1 levels can confer resistance to inhibitors of Wee1, and to a lesser extent, ATR. This highlights the potential for Myt1 inhibitors to be used in combination therapies to overcome resistance.

Experimental Protocols for Myt1 Research

For researchers investigating Myt1, robust and reproducible experimental protocols are essential. Below are detailed methodologies for key assays.

Myt1 Kinase Activity Assay (In Vitro)

This protocol is adapted from commercially available kits and published literature.

Objective: To measure the kinase activity of Myt1 by quantifying the amount of ADP produced in a kinase reaction.

Materials:

-

Active Myt1 enzyme

-

Kinase Dilution Buffer

-

Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

-

Unactive CDK1 substrate

-

ATP solution (10 mM)

-

ADP-Glo™ Kinase Assay Kit (or similar)

-

96-well plates

Procedure:

-

Thaw all reagents on ice.

-

Prepare serial dilutions of the test inhibitor in DMSO.

-

In a 96-well plate, add 4 µL of the 4X inhibitor dilution.

-

Prepare a 2X kinase/antibody mixture (if using a FRET-based assay) or a 2X kinase solution. Add 8 µL to each well.

-

Prepare a 4X substrate/ATP mixture. Add 4 µL to each well to initiate the reaction.

-

Incubate the plate for 1 hour at room temperature.

-

Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete remaining ATP.

-

Add Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP using a luciferase/luciferin reaction.

-

Read the luminescence on a plate reader.

-

Calculate IC50 values by plotting the percentage of inhibition against the inhibitor concentration.

Western Blot for Myt1 Expression

Objective: To determine the protein expression levels of Myt1 in cell lysates or tumor samples.

Materials:

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

Protein concentration assay kit (e.g., BCA)

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibody against Myt1

-

HRP-conjugated secondary antibody

-

Chemiluminescence substrate

Procedure:

-

Lyse cells or homogenize tissue in RIPA buffer.

-

Determine protein concentration of the lysates.

-

Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

-

Separate proteins by SDS-PAGE.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with the primary anti-Myt1 antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Add chemiluminescence substrate and visualize the protein bands using an imaging system.

-

Quantify band intensity and normalize to a loading control (e.g., β-actin or GAPDH).

Clonogenic Survival Assay

Objective: To assess the long-term proliferative capacity of cancer cells after treatment with a Myt1 inhibitor.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

Myt1 inhibitor

-

6-well plates

-

Crystal violet staining solution (0.5% crystal violet in 25% methanol)

Procedure:

-

Seed a low number of cells (e.g., 500-1000 cells/well) in 6-well plates and allow them to attach overnight.

-

Treat the cells with a range of concentrations of the Myt1 inhibitor.

-

Incubate the cells for 10-14 days, allowing colonies to form.

-

Wash the plates with PBS.

-

Fix the colonies with methanol for 15 minutes.

-

Stain the colonies with crystal violet solution for 15 minutes.

-

Gently wash the plates with water and allow them to air dry.

-

Count the number of colonies (typically >50 cells).

-

Calculate the surviving fraction for each treatment concentration relative to the untreated control.

Visualizing Experimental and Logical Workflows

Clear visual representations of experimental workflows and logical relationships can greatly aid in understanding and planning research.

Conclusion and Future Directions

Myt1 stands as a compelling and clinically relevant target in oncology. Its frequent overexpression in a wide array of cancers and its critical role in a key cell cycle checkpoint provide a strong rationale for the development of Myt1-targeted therapies. The high selectivity of emerging inhibitors like lunresertib offers the promise of effective and well-tolerated treatments.

Future research should focus on:

-

Identifying predictive biomarkers: Beyond CCNE1 amplification, which has shown synthetic lethality with Myt1 inhibition, further biomarkers are needed to identify patient populations most likely to respond to Myt1 inhibitors.[4][13]

-

Exploring combination therapies: The role of Myt1 in chemoresistance suggests that combining Myt1 inhibitors with DNA-damaging agents or other targeted therapies could be a powerful strategy to overcome resistance and enhance efficacy.[4][13]

-

Understanding mechanisms of acquired resistance: As with any targeted therapy, understanding how cancer cells might develop resistance to Myt1 inhibitors will be crucial for developing next-generation treatments and combination strategies.

The continued investigation of Myt1 and the clinical development of its inhibitors hold the potential to significantly impact the treatment landscape for a variety of difficult-to-treat cancers. This guide serves as a foundational resource to support these ongoing efforts.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. PKMYT1 Is a Marker of Treatment Response and a Therapeutic Target for CDK4/6 Inhibitor-Resistance in ER+ Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The role of Wee1 and Myt1 in breast cancer [ualberta.scholaris.ca]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Myt1 overexpression mediates resistance to cell cycle and DNA damage checkpoint kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Overexpression of PKMYT1 Facilitates Tumor Development and Is Correlated with Poor Prognosis in Clear Cell Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. europeanreview.org [europeanreview.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. bellbrooklabs.com [bellbrooklabs.com]

- 11. ir.reparerx.com [ir.reparerx.com]

- 12. Overexpressed PKMYT1 promotes tumor progression and associates with poor survival in esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Myt1 kinase: An Emerging Cell Cycle Regulator for Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 14. schrodinger.com [schrodinger.com]

Myt1 Inhibition: A Technical Guide for Neurobiology Research

Prepared for: Researchers, scientists, and drug development professionals.

Introduction

Myt1, a member of the Wee1-like family of protein kinases, is a critical regulator of the cell cycle. It primarily functions as an inhibitor of the G2/M transition by phosphorylating and inactivating Cyclin-Dependent Kinase 1 (CDK1).[1][2] While extensively studied in the context of cancer, emerging evidence highlights the significant role of Myt1 in neurobiology, particularly in the intricate processes of neuronal differentiation and neurogenesis.[3][4][5] This technical guide provides an in-depth overview of the potential of Myt1 inhibition in neurobiology research, with a focus on the selective inhibitor RP-6306, also known as lunresertib.[6][7] As the specific inhibitor "Myt1-IN-2" was not identifiable in the public domain, this guide will utilize the well-characterized and selective Myt1 inhibitor RP-6306 as a representative tool for studying Myt1 function in neurobiological systems.

Myt1 (also known as Protein Kinase, Membrane Associated Tyrosine/Threonine 1 or PKMYT1) is a dual-specificity kinase that phosphorylates CDK1 on Threonine 14 (Thr14) and Tyrosine 15 (Tyr15), thereby preventing its activation and halting entry into mitosis.[1][2] In the developing nervous system, Myt1 has been shown to be a transcriptional repressor that counteracts the neural progenitor program to promote neuronal differentiation.[3][8][9] It achieves this by repressing non-neuronal genes and antagonizing the Notch signaling pathway, a key regulator of neural stem cell maintenance and differentiation.[3][5][10] Given its role in controlling the delicate balance between proliferation and differentiation of neural progenitors, pharmacological inhibition of Myt1 presents a powerful tool to investigate and potentially manipulate these fundamental neurodevelopmental processes.

Myt1 Inhibitor: RP-6306 (Lunresertib)

RP-6306 is a first-in-class, potent, selective, and orally bioavailable inhibitor of Myt1 kinase.[6][7] Its high selectivity for Myt1 over the related kinase Wee1 and other kinases makes it a precise tool for dissecting the specific functions of Myt1.[11]

Quantitative Data on RP-6306 Activity

The following tables summarize the key quantitative data for RP-6306 based on preclinical studies. While this data is primarily from cancer cell line research, it provides a crucial baseline for its application in neurobiological models.

| Parameter | Value | Cell/Assay Type | Reference |

| IC50 (Enzymatic) | 3.1 ± 1.2 nM | ADP-Glo kinase assay | [11] |

| IC50 (Cell-based) | 14 nM | Not specified | [6] |

| EC50 (Target Engagement) | 2.5 ± 0.8 nM | NanoBRET assay (PKMYT1) | [11] |

| EC50 (Target Engagement) | 4.8 ± 2.0 µM | NanoBRET assay (WEE1) | [11] |

Table 1: In vitro and cellular potency of RP-6306 against Myt1.

| Cell Line | CCNE1 Status | EC50 (nM) | Reference |

| HCC1569 | Amplified | < 100 | [7] |

| OVCAR3 | Amplified | < 100 | [7] |

| KYSE-30 | Normal | 600 - 1000 | [7] |

| TOV-112D | Normal | 600 - 1000 | [7] |

Table 2: Cellular cytotoxicity of RP-6306 in cancer cell lines with varying Cyclin E1 (CCNE1) status.

Key Signaling Pathways

Myt1 exerts its influence on neurobiology primarily through two interconnected signaling pathways: the cell cycle control pathway and the Notch signaling pathway.

Myt1 in Cell Cycle Regulation of Neural Progenitors

In neural progenitor cells, Myt1 acts as a gatekeeper for mitotic entry. By inhibiting the CDK1/Cyclin B complex, Myt1 ensures that progenitor cells do not prematurely enter mitosis, allowing for proper cell growth and DNA replication. The inhibition of Myt1 would be expected to promote cell cycle progression and potentially influence the decision of a progenitor cell to divide or differentiate.

Caption: Myt1-mediated inhibition of the CDK1/Cyclin B complex at the G2/M checkpoint.

Myt1 in the Notch Signaling Pathway and Neuronal Differentiation

Myt1 plays a crucial role in promoting neuronal differentiation by antagonizing the Notch signaling pathway.[3][5] The Notch pathway is essential for maintaining the neural stem and progenitor cell state and inhibiting premature differentiation.[12] Myt1 can repress the expression of key Notch pathway components and its downstream targets, including the transcriptional repressor Hes1.[3][13] By inhibiting Notch signaling, Myt1 allows for the expression of pro-neural genes and the initiation of the neuronal differentiation program.

Caption: Myt1's role in repressing the Notch signaling pathway to promote neuronal differentiation.

Experimental Protocols

The following are detailed methodologies for key experiments to investigate the role of Myt1 inhibition in neurobiology using a selective inhibitor like RP-6306. These protocols are adapted from standard procedures and may require optimization for specific cell types and experimental conditions.

Neuronal Differentiation Assay

This assay is designed to assess the effect of Myt1 inhibition on the differentiation of neural stem cells (NSCs) or progenitor cells into neurons.

a. Cell Culture and Differentiation Induction:

-

Culture NSCs in their undifferentiated state according to standard protocols.

-

To induce differentiation, plate NSCs onto a suitable substrate (e.g., poly-L-ornithine and laminin-coated plates) in differentiation medium. Differentiation can be initiated by withdrawing growth factors (e.g., EGF and bFGF) and adding differentiation-promoting factors (e.g., BDNF, GDNF, and cAMP).[14]

-

Simultaneously with the induction of differentiation, treat the cells with varying concentrations of RP-6306 (e.g., 10 nM to 1 µM) or a vehicle control (e.g., DMSO).

b. Immunofluorescence Staining for Neuronal Markers:

-

After a predetermined differentiation period (e.g., 3, 5, or 7 days), fix the cells with 4% paraformaldehyde.

-

Permeabilize the cells with a solution of 0.25% Triton X-100 in PBS.

-

Block non-specific antibody binding with a blocking buffer (e.g., 5% normal goat serum in PBS).

-

Incubate the cells with primary antibodies against neuronal markers such as βIII-tubulin (Tuj1) for early neurons and MAP2 for mature neurons.[15] A marker for proliferating cells like Ki67 can also be included.

-

Wash the cells and incubate with appropriate fluorescently labeled secondary antibodies.

-

Counterstain the nuclei with DAPI.

c. Quantification and Analysis:

-

Capture images using a fluorescence microscope.

-

Quantify the percentage of Tuj1-positive or MAP2-positive cells relative to the total number of DAPI-stained nuclei.

-

Compare the differentiation efficiency between RP-6306-treated and vehicle-treated cultures.

Caption: Experimental workflow for assessing the effect of Myt1 inhibition on neuronal differentiation.

Cell Viability Assay

This protocol determines the cytotoxic effects of Myt1 inhibition on neural cell populations.

a. Cell Plating:

-

Plate neural stem cells or differentiated neurons in a 96-well plate at a desired density.

b. Treatment:

-

Treat the cells with a range of concentrations of RP-6306 for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle-only control.

c. Viability Assessment:

-

Use a commercially available cell viability assay, such as one based on the reduction of a tetrazolium salt (e.g., MTT or WST-1) or ATP measurement (e.g., CellTiter-Glo®).

-

Follow the manufacturer's instructions for the chosen assay.

-

Measure the absorbance or luminescence using a plate reader.

d. Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the dose-response curve and determine the IC50 value if applicable.[16]

Western Blot Analysis for Signaling Pathway Components

This protocol is for examining the molecular effects of Myt1 inhibition on key signaling proteins.

a. Cell Lysis:

-

After treatment with RP-6306 or vehicle, wash the cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

b. Protein Quantification:

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

c. SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with primary antibodies against proteins of interest, such as phospho-CDK1 (Thr14/Tyr15), total CDK1, Hes1, and neuronal markers. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

d. Analysis:

-

Quantify the band intensities and normalize them to the loading control.

-

Compare the protein expression and phosphorylation levels between treated and control samples.

Conclusion

The inhibition of Myt1 kinase, exemplified by the selective inhibitor RP-6306, offers a promising avenue for advancing our understanding of fundamental neurobiological processes. By modulating the cell cycle of neural progenitors and influencing key developmental signaling pathways like Notch, Myt1 inhibitors serve as powerful research tools. The experimental protocols and conceptual frameworks provided in this guide are intended to facilitate the exploration of Myt1's role in neuronal differentiation, neurogenesis, and potentially in the context of neurological disorders. Further research in this area holds the potential to uncover novel therapeutic strategies for a range of neurological conditions.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. bellbrooklabs.com [bellbrooklabs.com]

- 3. MyT1 Counteracts the Neural Progenitor Program to Promote Vertebrate Neurogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. A Myt1 family transcription factor defines neuronal fate by repressing non-neuronal genes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. | BioWorld [bioworld.com]

- 8. researchgate.net [researchgate.net]

- 9. tandfonline.com [tandfonline.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Notch signaling pathway - Wikipedia [en.wikipedia.org]

- 13. researchgate.net [researchgate.net]

- 14. Cell Surface Antigen Display for Neuronal Differentiation-Specific Tracking - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubcompare.ai [pubcompare.ai]

- 16. Cell Viability Assays for Neural Stem Cells | Thermo Fisher Scientific - US [thermofisher.com]

Methodological & Application

Application Notes and Protocols for Myt1-IN-2: An In Vitro Cell-Based Assay

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for an in vitro cell-based assay to evaluate the efficacy of Myt1-IN-2, a hypothetical inhibitor of Myt1 kinase. The document outlines the necessary reagents, step-by-step procedures, and data analysis techniques for researchers in oncology and cell cycle regulation.

Introduction to Myt1 Kinase

Myt1, or Membrane-associated tyrosine- and threonine-specific cdc2-inhibitory kinase, is a crucial regulator of the cell cycle. As a member of the Wee1 family of protein kinases, Myt1 plays a significant role in the G2/M transition phase.[1][2] It functions by phosphorylating and inactivating the Cyclin B1-CDK1 complex (also known as M-phase promoting factor or MPF), thereby preventing premature entry into mitosis.[1] This inhibitory action of Myt1 helps to ensure that DNA repair is complete before cell division commences, thus avoiding "mitotic catastrophe" and cell death.[1] While Wee1 kinase is primarily located in the nucleus, Myt1 is anchored in the membranes of the Golgi apparatus and the endoplasmic reticulum, where it can also sequester CDK1 in the cytoplasm.[1]

In various cancers, the overexpression of Myt1 has been observed, which can lead to resistance to certain cancer therapies by inhibiting mitotic entry and reducing the effectiveness of interventions that aim to destroy cancer cells by pushing them into a catastrophic mitotic event.[1][3] Therefore, inhibitors of Myt1, such as the hypothetical this compound, are of significant interest as potential therapeutic agents that can force cancer cells with compromised cell cycle checkpoints into premature mitosis, leading to apoptosis.[2]

Myt1 Signaling Pathway

The Myt1 kinase is a key downstream effector in the G2/M checkpoint signaling pathway. Its activity is tightly regulated by upstream kinases. For instance, Akt (Protein Kinase B) has been shown to phosphorylate and downregulate Myt1, which facilitates the activation of Cyclin B-Cdc2 and promotes entry into M-phase.[4] Conversely, during the G2 phase, Myt1's kinase activity is high, leading to the inhibitory phosphorylation of Cdc2 (CDK1) on Threonine 14 and Tyrosine 15.[5] This phosphorylation prevents the activation of the Cdc2-cyclin B complex.[5] For mitosis to proceed, the phosphatase Cdc25C removes these inhibitory phosphates.[1] The interplay between Myt1/Wee1 and Cdc25C determines the timing of mitotic entry.

Experimental Protocol: this compound Cell-Based Assay

This protocol describes a cell-based assay to determine the effect of this compound on cell cycle progression, specifically monitoring the G2/M population.

Materials and Reagents

| Reagent | Supplier | Catalog Number |

| HeLa or U2-OS cells | ATCC | CCL-2 or HTB-96 |

| DMEM | Gibco | 11965092 |

| Fetal Bovine Serum (FBS) | Gibco | 26140079 |

| Penicillin-Streptomycin | Gibco | 15140122 |

| Trypsin-EDTA | Gibco | 25300054 |

| Propidium Iodide | Sigma-Aldrich | P4170 |

| RNase A | Sigma-Aldrich | R6513 |

| This compound | (Specify Source) | (Specify Cat. No.) |

| DMSO (Vehicle) | Sigma-Aldrich | D2650 |

Experimental Workflow

The overall workflow for the cell-based assay is depicted below.

Step-by-Step Procedure

-

Cell Culture and Seeding:

-

Culture HeLa or U2-OS cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

-

Seed the cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting.

-

-

Cell Synchronization (Optional but Recommended):

-

For a more homogenous cell population, synchronize the cells at the G1/S boundary. A double thymidine block is a common method.[3]

-

-

Treatment with this compound:

-

Prepare a stock solution of this compound in DMSO.

-

Dilute the stock solution in culture medium to achieve the desired final concentrations.

-

Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

-

Remove the synchronization media (if used), wash the cells with PBS, and add the media containing this compound or vehicle.

-

-

Incubation:

-

Incubate the treated cells for a predetermined time course (e.g., 12, 24, 48 hours). The optimal incubation time should be determined empirically.

-

-

Cell Harvesting:

-

Aspirate the media and wash the cells with PBS.

-

Trypsinize the cells and collect them in a centrifuge tube.

-

Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.

-

-

Cell Fixation:

-

Resuspend the cell pellet in 1 mL of ice-cold PBS.

-

While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.

-

Incubate the cells on ice for at least 30 minutes (or store at -20°C).

-

-

Staining for DNA Content:

-

Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.

-

Wash the cell pellet with PBS.

-

Resuspend the cells in a staining solution containing propidium iodide (PI) and RNase A.

-

Incubate in the dark at room temperature for 30 minutes.

-

-

Flow Cytometry:

-

Analyze the DNA content of the stained cells using a flow cytometer.

-

Collect data from at least 10,000 cells per sample.[6]

-

Data Presentation and Analysis

The primary output of this assay is the cell cycle profile. The percentage of cells in G1, S, and G2/M phases is determined by analyzing the DNA content histograms.[6] An effective Myt1 inhibitor is expected to cause an accumulation of cells in the G2/M phase.[6]

Table 1: Hypothetical Effect of this compound on Cell Cycle Distribution in HeLa Cells

| Treatment | Concentration (µM) | % Cells in G1 | % Cells in S | % Cells in G2/M |

| Vehicle (DMSO) | 0.1% | 55 | 25 | 20 |

| This compound | 1 | 50 | 20 | 30 |

| This compound | 5 | 40 | 15 | 45 |

| This compound | 10 | 30 | 10 | 60 |

Table 2: Time-Course Effect of 10 µM this compound on G2/M Arrest in HeLa Cells

| Time (hours) | % Cells in G2/M (Vehicle) | % Cells in G2/M (this compound) |

| 12 | 22 | 45 |

| 24 | 20 | 60 |

| 48 | 18 | 55 |

Concluding Remarks

This application note provides a comprehensive framework for assessing the cellular activity of a Myt1 inhibitor. The provided protocol for a cell-based assay, coupled with the illustrative diagrams and data tables, offers a robust starting point for researchers investigating novel cancer therapeutics targeting the Myt1 kinase. Further characterization can be achieved through complementary assays, such as in vitro kinase assays and clonogenic survival assays.[7]

References

- 1. bellbrooklabs.com [bellbrooklabs.com]

- 2. What are MYT1 inhibitors and how do they work? [synapse.patsnap.com]

- 3. researchgate.net [researchgate.net]

- 4. Akt inhibits Myt1 in the signalling pathway that leads to meiotic G2/M-phase transition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. sdbonline.org [sdbonline.org]

- 6. researchgate.net [researchgate.net]

- 7. Myt1 overexpression mediates resistance to cell cycle and DNA damage checkpoint kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Determining the Optimal Working Concentration of Myt1-IN-2: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for determining the optimal working concentration of Myt1-IN-2, a potent and selective inhibitor of the Myt1 (PKMYT1) kinase. Myt1 is a critical negative regulator of the G2/M cell cycle checkpoint, and its inhibition offers a promising therapeutic strategy for cancers, particularly those with a dependency on this checkpoint for survival. This document outlines the mechanism of action of this compound, provides detailed protocols for key in vitro experiments, and presents a framework for interpreting experimental data to select the appropriate inhibitor concentration for your research needs.

Introduction

The cell cycle is a tightly regulated process that ensures the faithful replication and segregation of genetic material. The G2/M checkpoint is a crucial control point that prevents cells from entering mitosis with damaged or incompletely replicated DNA. A key player in this checkpoint is the Myt1 kinase, which, along with the related kinase Wee1, phosphorylates and inactivates the Cyclin B-CDK1 complex, the master regulator of mitotic entry.[1][2]

In many cancer cells, the G1 checkpoint is defective, rendering them highly reliant on the G2/M checkpoint for DNA repair and survival.[3][4] This dependency creates a therapeutic window for inhibitors that target the G2/M checkpoint, such as Myt1 inhibitors. This compound is a potent small molecule inhibitor of Myt1 kinase with a reported in vitro IC50 of less than 10 nM.[5] By inhibiting Myt1, this compound forces cancer cells with unresolved DNA damage to prematurely enter mitosis, leading to a cellular crisis known as mitotic catastrophe and subsequent cell death.[6][7][8]

This document provides detailed protocols and guidance for researchers to effectively utilize this compound in their studies and to determine its optimal working concentration for various cell-based assays.

Data Presentation

The optimal working concentration of a kinase inhibitor is cell line- and assay-dependent. The following table summarizes reported effective concentrations for Myt1 inhibitors in various cancer cell lines. This data, primarily from studies on the well-characterized Myt1 inhibitor RP-6306, can serve as a starting point for determining the optimal concentration of this compound.

| Cell Line | Cancer Type | Assay | Effective Concentration (RP-6306) | Reference |

| U2OS | Osteosarcoma | Cell Viability | Synergistic at 100 nM (with Wee1 inhibitor) | [2] |

| OVCAR3 | Ovarian Cancer | Cell Viability | EC50: 26-93 nM | [2] |

| OVCAR8 | Ovarian Cancer | Cell Viability | Synergistic at low nM concentrations (with Wee1 inhibitor) | [2] |

| COV318 | Ovarian Cancer | Cell Viability | Synergistic at low nM concentrations (with Wee1 inhibitor) | [2] |

| COV362 | Ovarian Cancer | Cell Viability | Synergistic at low nM concentrations (with Wee1 inhibitor) | [2] |

| KURAMOCHI | Ovarian Cancer | Cell Viability | Synergistic at low nM concentrations (with Wee1 inhibitor) | [2] |

| HeLa | Cervical Cancer | Mitotic Entry Analysis | 250 nM (Adavosertib - Wee1/Myt1 inhibitor) | [3] |

| MDA-MB-231 | Breast Cancer | Cell Viability | IC50 increase with Myt1 overexpression | [1] |

Note: It is crucial to perform a dose-response experiment for your specific cell line and assay to determine the optimal this compound concentration.

Signaling Pathways and Experimental Workflows

G2/M Checkpoint Signaling Pathway

The G2/M checkpoint is a complex signaling network that integrates signals from DNA damage sensors to control the activity of the Cyclin B-CDK1 complex.

Caption: G2/M Checkpoint Signaling Pathway.

Experimental Workflow for Determining Optimal this compound Concentration

This workflow outlines the key steps to determine the optimal working concentration of this compound for your experiments.

Caption: Experimental workflow for this compound.

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes

Protocol:

-

Based on the manufacturer's information, this compound is soluble in DMSO. To prepare a 10 mM stock solution, dissolve 3.8042 mg of this compound (MW: 380.42 g/mol ) in 1 mL of DMSO.

-

Vortex thoroughly to ensure complete dissolution.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C for short-term storage or -80°C for long-term storage.

Cell Viability Assay (MTT Assay)

This protocol is to determine the half-maximal inhibitory concentration (IC50) or growth inhibition (GI50) of this compound.

Materials:

-

Cells of interest

-

Complete cell culture medium

-

96-well cell culture plates

-

This compound stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)